Methyl 2,4-dioxopentanoate
Overview
Description
Methyl 2,4-dioxopentanoate, also known as Methyl acetoacetic ester or ethyl acetoacetate, is an organic compound with the molecular formula C6H10O4. It contains a total of 17 bonds, including 9 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 2 ketones (aliphatic) .
Synthesis Analysis
Methyl 2,4-dioxopentanoate has been used in various chemical reactions. For instance, it was used in the total synthesis of Sollasin a and Sollasin d via photocycloaddition to Methyl E-2-Methyl-2-butenoate . Another study reported the photoaddition reaction of methyl 2,4-dioxopentanoate with 2,5-dimethyl-2,4-haxadiene .Molecular Structure Analysis
The molecular structure of Methyl 2,4-dioxopentanoate includes 1 ester (aliphatic) and 2 ketones (aliphatic) . The molecule has a total of 17 bonds, including 9 non-H bonds, 3 multiple bonds, 4 rotatable bonds, and 3 double bonds .Chemical Reactions Analysis
The photoaddition reaction of methyl 2,4-dioxopentanoate with 2,5-dimethyl-2,4-haxadiene resulted in a normal [2+2] adduct in only a small amount, but three isomeric dihydropyrans . Another reaction involved a mixture of an aromatic aldehyde and propane-1,2-diamine, which yielded 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones and 1,1′-(propane-1,2-diyl)bis(4-acetyl-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one) .Physical And Chemical Properties Analysis
Methyl 2,4-dioxopentanoate has a molecular weight of 144.12 g/mol. It contains a total of 17 bonds, including 9 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 2 ketones (aliphatic) .Scientific Research Applications
Photochemical Reactions
Methyl 2,4-dioxopentanoate has been studied for its role in photochemical reactions. It has been observed to participate in photoaddition reactions with various compounds, such as 2,5-dimethyl-2,4-hexadiene, resulting in the formation of dihydropyrans, oxetanes, and hydroxy keto esters. The mechanism and regioselectivity of these reactions have been a subject of research, providing insights into the synthetic photochemistry domain (Hatsui, Nojima, & Takeshita, 1990).
Cycloaddition and Cyclodimers
The substance has also been involved in the formation of cyclodimers under UV-light irradiation. For instance, irradiation of methyl 2,4-dioxopentanoate in certain conditions afforded crystalline head-to-head[2+2]cyclodimers, with their structures being elucidated through X-ray analysis and spectroscopy (Mori et al., 1989).
Enol Ether Formation
Research has also explored the methylation of ethyl 2, 4-dioxopentanoate with diazomethane, which results in the formation of enol ethers. The reaction temperature influences the product ratio, and these enol ethers can undergo isomerization to different conformers (Haider & Wyler, 1983).
Functionalized Cyclopentenone Derivatives
Methyl 2,4-dioxopentanoate's reactions with methylenecycloalkanes and -alkenes have been used for the one-pot formation of functionalized cyclopentenone derivatives. These reactions proceed cleanly and allow the isolation of products in a good material balance, which is significant for organic synthesis (Hatsui, Ikeda, & Takeshita, 1992).
Pyrolysates and Cyclopentane Derivatives
The proto-photoadducts of methyl 2,4-dioxopentanoate with olefins have been shown to yield pyrolysates such as 3-acetyl-1,2-cyclopentanedione derivatives. The formation of polyfunctionalized cyclopentane derivatives via photocycloaddition is noteworthy for its application in synthetic chemistry (Hatsui, Nojima, & Takeshita, 1989).
Safety And Hazards
properties
IUPAC Name |
methyl 2,4-dioxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(7)3-5(8)6(9)10-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHOEQINEXASKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174583 | |
Record name | Methyl acetopyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dioxopentanoate | |
CAS RN |
20577-61-1 | |
Record name | Pentanoic acid, 2,4-dioxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20577-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl acetopyruvate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020577611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl acetopyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl acetopyruvate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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